![molecular formula C46H30 B13094645 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene](/img/structure/B13094645.png)
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene
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Overview
Description
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is an organic compound belonging to the anthracene family. It is characterized by its rigid and planar structure, which facilitates strong π-π interactions and high thermal stability. This compound is particularly notable for its applications in organic light-emitting diodes (OLEDs) due to its strong blue fluorescence emission .
Preparation Methods
The synthesis of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene involves multi-step organic reactions. Key methods include the Suzuki cross-coupling reaction of 9-bromo-anthracene and naphthalene-2-boronic acid, followed by further functionalization using the Wittig and Heck reactions .
Chemical Reactions Analysis
This compound undergoes typical reactions of aromatic compounds, including electrophilic substitution and oxidation . It exhibits unique electrochemical properties, such as reversible redox behavior, which are studied using cyclic voltammetry . Common reagents used in these reactions include bromine for electrophilic substitution and potassium permanganate for oxidation. Major products formed from these reactions include various substituted anthracenes and oxidized derivatives .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Role as Emissive Material
One of the primary applications of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is as an emissive material in OLEDs. The compound exhibits strong photoluminescence and efficient energy transfer properties, making it suitable for use as both a host and dopant material in the light-emitting layer of OLEDs. Its structure allows for effective π-π stacking interactions, which enhance its electronic properties .
Performance Characteristics
Research indicates that OLEDs utilizing this compound can achieve notable efficiencies. For example, devices incorporating this compound have demonstrated external quantum efficiencies (EQE) surpassing 1.6% and current efficiencies reaching up to 5.2 cd/A when combined with appropriate dopants . Additionally, the compound's thermal stability and solubility in organic solvents contribute to its effectiveness in device fabrication.
Device Type | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
---|---|---|
OLED with DPA | 5.2 | 2.2 |
OLED with DPA | 3.2 | 1.6 |
Photophysical Properties
Spectroscopic Analysis
The photophysical characterization of this compound reveals significant absorbance peaks through UV-visible spectroscopy. These peaks correspond to electronic transitions that are crucial for its application in light-emitting devices . The compound's fluorescence quantum yield is notably high, which is essential for efficient light emission.
Triplet-State Dynamics
The compound's ability to facilitate triplet-triplet annihilation (TTA) is another area of interest. TTA can enhance the efficiency of upconversion processes where low-energy photons are converted into higher-energy emissions. Studies have shown that derivatives of this compound can serve as effective annihilators in TTA systems when paired with sensitizers like platinum octaethylporphyrin .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Synthesis Techniques : The synthesis typically involves methods such as Suzuki coupling and Wittig reactions to construct the complex structure efficiently. Advanced purification techniques like chromatography are employed to enhance yield and purity.
- Performance in OLEDs : In a comparative study of various anthracene derivatives, the performance metrics of OLEDs using this compound were evaluated against traditional materials like 9,10-diphenylanthracene. Results indicated improved efficiencies due to optimized molecular design .
Mechanism of Action
The mechanism by which 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene exerts its effects is primarily through its strong π-π interactions and high thermal stability . These properties facilitate efficient energy transfer and emission processes, making it an effective material for OLEDs and other optoelectronic applications . The compound’s molecular targets include various electronic states and pathways involved in light emission and energy transfer .
Comparison with Similar Compounds
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is similar to other anthracene derivatives, such as 9,10-diphenylanthracene and 9,10-di(naphthalen-2-yl)anthracene . it is unique in its combination of naphthyl and phenyl substituents, which enhance its thermal stability and fluorescence properties . This makes it particularly suitable for high-performance blue-emitting materials in OLEDs .
Biological Activity
Introduction
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene (DNDA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photophysical properties and potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article delves into the biological activity of DNDA, focusing on its synthesis, photophysical characteristics, and potential implications in biological systems.
Synthesis and Structural Characteristics
DNDA is synthesized through various methods, including Suzuki and Stille coupling reactions. The introduction of bulky naphthyl groups at the 9 and 10 positions of the anthracene core significantly influences its solubility and thermal stability. The rigid structure of DNDA enhances its fluorescence properties, making it a candidate for applications in OLEDs and other optoelectronic devices.
Table 1: Synthesis Overview of DNDA Derivatives
Reaction Type | Reagents Used | Yield (%) | Key Features |
---|---|---|---|
Suzuki Coupling | Arylboronic acid, Pd catalyst | 85 | High efficiency with minimal by-products |
Stille Coupling | Organotin compounds | 90 | Effective for introducing bulky substituents |
Photophysical Properties
The photophysical properties of DNDA are crucial for its applications. Studies have shown that DNDA exhibits strong fluorescence with high quantum yields. The absorption spectrum typically peaks around 372.5 nm, with a significant molar absorptivity indicating efficient light absorption.
Table 2: Photophysical Data of DNDA
Property | Value |
---|---|
Absorption Wavelength | 372.5 nm |
Molar Absorptivity | 14000 L·mol⁻¹·cm⁻¹ |
Fluorescence Quantum Yield | ~30% |
Triplet Lifetime | >1 ms |
Toxicity Studies
Research has indicated that anthracene derivatives, including DNDA, can exhibit cytotoxic effects depending on their concentration and exposure duration. In vitro studies have shown that high concentrations can lead to oxidative stress in cellular models, suggesting a need for careful evaluation in biological contexts.
Case Studies
- Cell Viability Assays : In one study, human cancer cell lines were treated with varying concentrations of DNDA. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
- Reactive Oxygen Species (ROS) Generation : Another study assessed the ability of DNDA to induce ROS in cultured cells. The findings revealed that DNDA exposure resulted in increased ROS levels, correlating with observed cytotoxicity.
- Phototoxicity Assessment : Given its strong absorption properties, DNDA was evaluated for phototoxic effects under UV light exposure. Cells treated with DNDA and exposed to UV light showed enhanced cytotoxicity compared to those not exposed to light.
Table 3: Summary of Biological Activity Studies
Study Type | Findings |
---|---|
Cell Viability Assay | Dose-dependent cytotoxicity at >10 µM |
ROS Generation | Increased ROS levels post-DNDA treatment |
Phototoxicity | Enhanced cytotoxicity under UV exposure |
Implications in Organic Electronics
The unique properties of DNDA make it a promising candidate for use in OLEDs and other organic electronic devices. Its high thermal stability and efficient light emission are advantageous for device performance.
Case Study: OLED Performance
In an experimental OLED setup using DNDA as a host material, devices demonstrated external quantum efficiencies (EQE) up to 3.2 cd/A when doped with specific fluorescent materials. This highlights the potential of DNDA derivatives in enhancing device efficiency.
Properties
Molecular Formula |
C46H30 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,10-dinaphthalen-2-yl-2,6-diphenylanthracene |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)37-23-25-41-43(29-37)45(39-21-19-33-15-7-9-17-35(33)27-39)42-26-24-38(32-13-5-2-6-14-32)30-44(42)46(41)40-22-20-34-16-8-10-18-36(34)28-40/h1-30H |
InChI Key |
DFRBHDAIPDVXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C=C(C=CC4=C3C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
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